

Application Notes and Protocols for the Quantification of Pyrrolomycin C

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Compound of Interest

Compound Name: Pyrrolomycin C

Cat. No.: B1207317

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Pyrrolomycin C** and its analogs using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Quantification of Pyrrolomycin C in Fermentation Broth using HPLC-UV

This method is suitable for the quantification of **Pyrrolomycin C** from bacterial fermentation cultures.

Experimental Protocol

1.1. Sample Preparation:

- Adjust the pH of the fermentation culture to 7.0.
- Separate the fermentation broth from the mycelium by centrifugation.
- Extract the broth three times with an equal volume of ethyl acetate.

- For the mycelium, suspend it in 50% aqueous acetone and stir for 1 hour.
- Filter the aqueous acetone extract and remove the acetone in vacuo.
- Extract the remaining aqueous residue three times with ethyl acetate.
- Combine all ethyl acetate extracts and dry them over anhydrous sodium sulfate.
- Filter the dried extract and remove the ethyl acetate in vacuo.
- Dissolve the resulting residue in methanol for HPLC analysis.

1.2. HPLC Conditions:

- HPLC System: ThermoFinnigan P2000 HPLC pump with a Varian ProStar 325 UV-visible detector.
- Column: Agilent SB-C18 column (4.6 by 250 mm).
- Detection Wavelength: 268 nm.
- Flow Rate: 1 ml/min.
- Mobile Phase: A gradient elution is used as follows: *
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